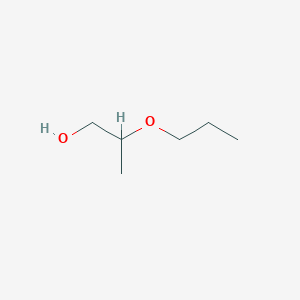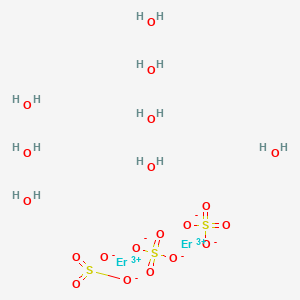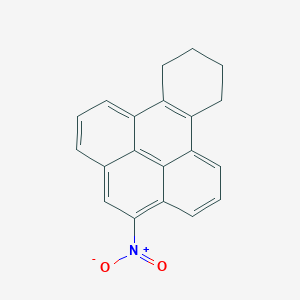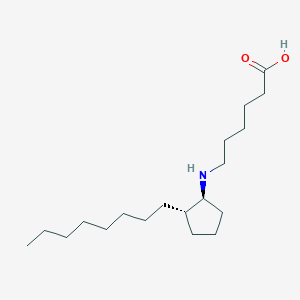
7-Azaprostanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azaprostanoic acid is a chemical compound that belongs to the family of prostaglandins. It is a synthetic analogue of prostaglandin E1 and has been widely used in scientific research due to its potential therapeutic applications. The compound has been found to exhibit several biochemical and physiological effects, which have made it a subject of interest in the field of medicine and pharmacology.
Wirkmechanismus
The mechanism of action of 7-Azaprostanoic acid involves the activation of the prostaglandin E1 receptor. The compound binds to the receptor, which leads to the activation of several signaling pathways. These pathways result in the production of cyclic AMP, which is involved in several cellular processes, including vasodilation and inhibition of platelet aggregation.
Biochemische Und Physiologische Effekte
7-Azaprostanoic acid has been found to exhibit several biochemical and physiological effects. The compound has been found to have a vasodilatory effect, which makes it useful in the treatment of cardiovascular diseases. It has also been found to inhibit platelet aggregation, which makes it useful in the prevention of blood clots. Additionally, the compound has been found to exhibit anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Azaprostanoic acid in lab experiments include its potential therapeutic applications and its ability to exhibit several biochemical and physiological effects. However, the limitations of using the compound include its high cost and the potential for side effects.
Zukünftige Richtungen
There are several future directions for research on 7-Azaprostanoic acid. One potential direction is the development of new synthetic routes for the compound, which could make it more cost-effective. Another potential direction is the investigation of the compound's potential therapeutic applications in the treatment of cardiovascular diseases, cancer, and other conditions. Additionally, future research could focus on the development of new analogues of the compound with improved pharmacological properties.
Conclusion
In conclusion, 7-Azaprostanoic acid is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. The compound has been found to exhibit several biochemical and physiological effects, which have made it a subject of interest in the field of medicine and pharmacology. The compound's mechanism of action involves the activation of the prostaglandin E1 receptor, which leads to the activation of several signaling pathways. While the compound has several advantages for lab experiments, including its potential therapeutic applications, it also has limitations, including its high cost and potential for side effects. There are several future directions for research on the compound, including the development of new synthetic routes and investigation of its potential therapeutic applications.
Synthesemethoden
The synthesis of 7-Azaprostanoic acid involves several steps, starting with the reaction of methyl acrylate with 1,3-dithiane in the presence of a base. The product is then treated with hydrogen peroxide and sodium hydroxide to form the corresponding aldehyde. The aldehyde is then reacted with nitromethane to form the nitroalkene, which is reduced using hydrogen gas and a palladium catalyst to form the desired compound.
Wissenschaftliche Forschungsanwendungen
7-Azaprostanoic acid has been used in several scientific research studies due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-platelet effects. It has also been found to have a vasodilatory effect, which makes it useful in the treatment of cardiovascular diseases.
Eigenschaften
CAS-Nummer |
127229-00-9 |
|---|---|
Produktname |
7-Azaprostanoic acid |
Molekularformel |
C19H37NO2 |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
6-[[(1S,2S)-2-octylcyclopentyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-5-6-8-12-17-13-11-14-18(17)20-16-10-7-9-15-19(21)22/h17-18,20H,2-16H2,1H3,(H,21,22)/t17-,18-/m0/s1 |
InChI-Schlüssel |
LDSBMPQRBGVMMF-ROUUACIJSA-N |
Isomerische SMILES |
CCCCCCCC[C@H]1CCC[C@@H]1NCCCCCC(=O)O |
SMILES |
CCCCCCCCC1CCCC1NCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCC1CCCC1NCCCCCC(=O)O |
Andere CAS-Nummern |
127229-00-9 |
Synonyme |
7-azaprostanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



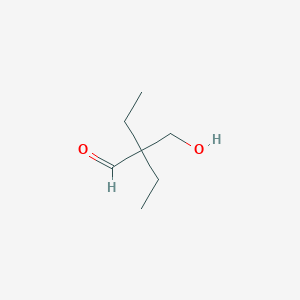
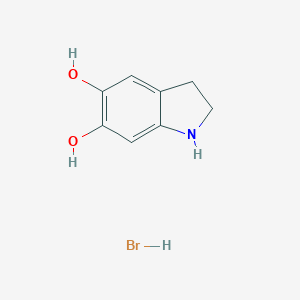
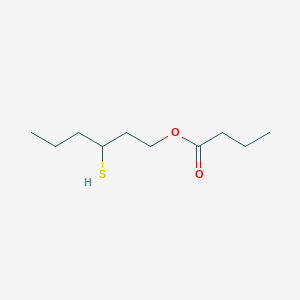
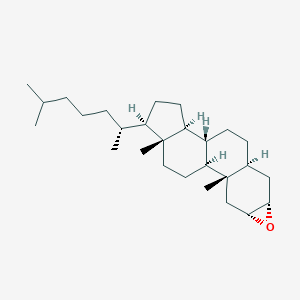
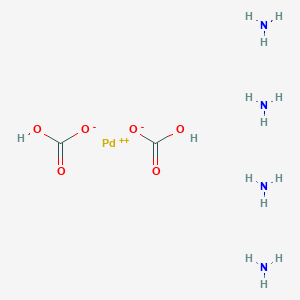
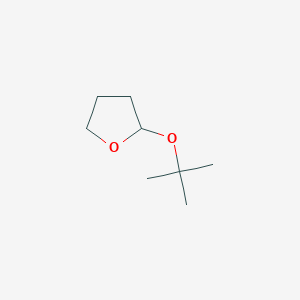
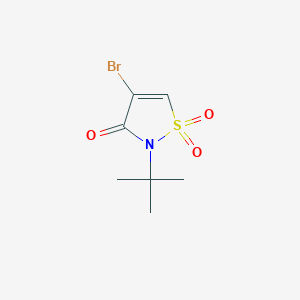
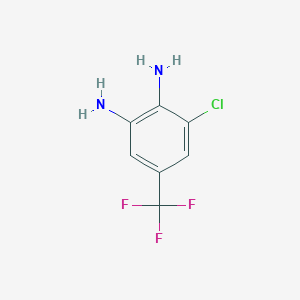
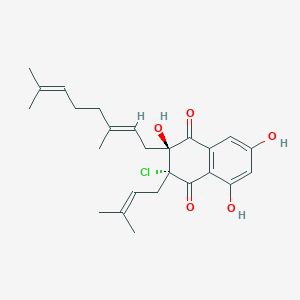
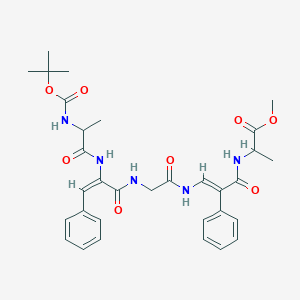
![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
